molecular formula C16H17Cl2NO3S B2895348 N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide CAS No. 1018058-95-1

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2895348
CAS No.: 1018058-95-1
M. Wt: 374.28
InChI Key: GHBTZQAWVXSTJF-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C16H17Cl2NO3S It is characterized by the presence of benzyl, dichloro, ethyl, methoxy, and benzenesulfonamide groups in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3,4-dichloroanisole, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Sulfonation: The amine groups are sulfonated to form the sulfonamide.

    Alkylation: The sulfonamide is alkylated with ethyl and benzyl groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides with various functional groups.

Scientific Research Applications

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3,4-dichloro-N-methyl-2-methoxybenzenesulfonamide
  • N-benzyl-3,4-dichloro-N-propyl-2-methoxybenzenesulfonamide
  • N-benzyl-3,4-dichloro-N-isopropyl-2-methoxybenzenesulfonamide

Uniqueness

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3S/c1-3-19(11-12-7-5-4-6-8-12)23(20,21)14-10-9-13(17)15(18)16(14)22-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBTZQAWVXSTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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